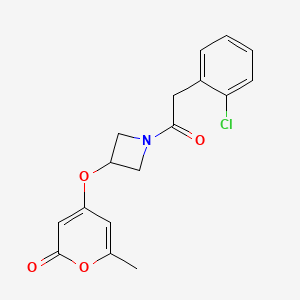
2-(Ethoxycarbonyl)-1,4,6-triphenylpyridinium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethoxycarbonyl)-1,4,6-triphenylpyridinium tetrafluoroborate is a complex organic compound characterized by its unique structure, which includes a pyridinium core substituted with phenyl groups and an ethoxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxycarbonyl)-1,4,6-triphenylpyridinium tetrafluoroborate typically involves multiple steps, starting with the formation of the pyridinium core. This can be achieved through the reaction of pyridine with appropriate phenylating agents under controlled conditions. Subsequent introduction of the ethoxycarbonyl group is often performed using ethyl chloroformate in the presence of a base. The final step involves the conversion to the tetrafluoroborate salt, which can be achieved by treating the intermediate with tetrafluoroboric acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Ethoxycarbonyl)-1,4,6-triphenylpyridinium tetrafluoroborate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the pyridinium core, as well as substituted pyridinium compounds depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a reagent in organic synthesis, particularly in the formation of complex molecules. Its stability and reactivity make it suitable for use in various synthetic pathways.
Biology: In biological research, 2-(Ethoxycarbonyl)-1,4,6-triphenylpyridinium tetrafluoroborate can be employed as a fluorescent probe or a molecular marker due to its photophysical properties.
Medicine: Potential medical applications include its use as a drug precursor or in the development of diagnostic agents. Its unique structure may allow for interactions with biological targets, making it a candidate for further exploration in drug discovery.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as organic semiconductors or as a component in chemical sensors.
Wirkmechanismus
The mechanism by which 2-(Ethoxycarbonyl)-1,4,6-triphenylpyridinium tetrafluoroborate exerts its effects depends on its specific application. For example, in organic synthesis, it may act as an electrophile, facilitating nucleophilic attack. In biological systems, its interaction with molecular targets could involve binding to specific receptors or enzymes, leading to downstream effects.
Molecular Targets and Pathways: The exact molecular targets and pathways involved would vary based on the context of its use. For instance, in drug discovery, it might target specific enzymes or receptors involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
2-(Trimethylsilyl)ethoxycarbonyl (TEOC): Used as a protecting group in organic synthesis.
Ethyl 2-oxocyclopentanecarboxylate: Another compound with an ethoxycarbonyl group, used in different synthetic applications.
Uniqueness: 2-(Ethoxycarbonyl)-1,4,6-triphenylpyridinium tetrafluoroborate is unique due to its combination of a pyridinium core with multiple phenyl groups and an ethoxycarbonyl group. This structure imparts distinct chemical and physical properties that differentiate it from other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
ethyl 1,4,6-triphenylpyridin-1-ium-2-carboxylate;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22NO2.BF4/c1-2-29-26(28)25-19-22(20-12-6-3-7-13-20)18-24(21-14-8-4-9-15-21)27(25)23-16-10-5-11-17-23;2-1(3,4)5/h3-19H,2H2,1H3;/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUCJLHJYIHLMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCOC(=O)C1=CC(=CC(=[N+]1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BF4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(2-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2364540.png)
![methyl 3-({(2Z)-7-hydroxy-3-[(5-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2364541.png)
![ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2364543.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2364544.png)
![2-(3-fluorobenzyl)-4-(2-thienylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2364547.png)

![6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2364550.png)

![3-[(2-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2364556.png)




